Triethylammonium(3-acetamidophenyl)dithiocarbamate
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 264-243-6 identifies a specific chemical substance registered under the EU’s regulatory framework. These entries are critical for regulatory compliance, toxicity assessments, and industrial applications. The compound’s structural and functional properties can be inferred through read-across methods and similarity analyses, as demonstrated in recent toxicological studies .
Properties
CAS No. |
63467-76-5 |
|---|---|
Molecular Formula |
C15H25N3OS2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)carbamodithioate;triethylazanium |
InChI |
InChI=1S/C9H10N2OS2.C6H15N/c1-6(12)10-7-3-2-4-8(5-7)11-9(13)14;1-4-7(5-2)6-3/h2-5H,1H3,(H,10,12)(H2,11,13,14);4-6H2,1-3H3 |
InChI Key |
UOCUCTZLFULNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC(=O)NC1=CC(=CC=C1)NC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethylammonium (3-acetamidophenyl)dithiocarbamate typically involves the reaction of triethylamine with 3-acetamidophenyl isothiocyanate in the presence of carbon disulfide. The reaction is carried out under alkaline conditions to facilitate the formation of the dithiocarbamate group. The general reaction scheme is as follows:
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicological Predictions : RASAR models predict EINECS 264-243-6’s acute toxicity using analogs with ≥70% similarity, but experimental validation is required .
- Data Limitations : Many EINECS compounds lack full characterization, necessitating reliance on computational methods and read-across frameworks .
Q & A
Q. What steps minimize bias when interpreting ambiguous spectroscopic data for EINECS 264-243-6?
- Methodological Answer : Implement double-blind analysis, where independent researchers interpret spectra without prior knowledge of expected outcomes. Use consensus algorithms or software-assisted peak assignment (e.g., ACD/Labs) to reduce subjectivity. Disclose all raw data and processing parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
